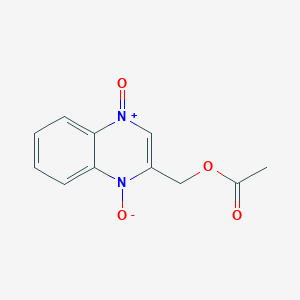
(1,4-Dioxido-2-quinoxalinyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dioxido-2-quinoxalinyl)methyl acetate: is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.213 g/mol .
Preparation Methods
The synthesis of (1,4-Dioxido-2-quinoxalinyl)methyl acetate typically involves the reaction of quinoxaline derivatives with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
(1,4-Dioxido-2-quinoxalinyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent quinoxaline structure.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1,4-Dioxido-2-quinoxalinyl)methyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,4-Dioxido-2-quinoxalinyl)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to (1,4-Dioxido-2-quinoxalinyl)methyl acetate include:
- (3-Methyl-1,4-dioxido-2-quinoxalinyl)methyl acetate
- (3-acetyl-1,4-dioxido-2-quinoxalinyl)methyl acetate
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific acetate group, which can influence its reactivity and applications .
Properties
CAS No. |
17626-55-0 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl acetate |
InChI |
InChI=1S/C11H10N2O4/c1-8(14)17-7-9-6-12(15)10-4-2-3-5-11(10)13(9)16/h2-6H,7H2,1H3 |
InChI Key |
JFWNSWXPQJSUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















